molecular formula C27H24IN3O4 B10897755 N-{2-[2-hydroxy-3-(prop-2-en-1-yl)phenyl]-6-iodo-4-oxo-1,4-dihydroquinazolin-3(2H)-yl}-4-(prop-2-en-1-yloxy)benzamide

N-{2-[2-hydroxy-3-(prop-2-en-1-yl)phenyl]-6-iodo-4-oxo-1,4-dihydroquinazolin-3(2H)-yl}-4-(prop-2-en-1-yloxy)benzamide

Cat. No.: B10897755
M. Wt: 581.4 g/mol
InChI Key: PCXOXORMIDDTKK-UHFFFAOYSA-N
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Description

N-{2-[2-hydroxy-3-(prop-2-en-1-yl)phenyl]-6-iodo-4-oxo-1,4-dihydroquinazolin-3(2H)-yl}-4-(prop-2-en-1-yloxy)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinazolinone core, which is known for its biological activity, and is further functionalized with hydroxy, iodo, and prop-2-en-1-yl groups, enhancing its chemical reactivity and potential utility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[2-hydroxy-3-(prop-2-en-1-yl)phenyl]-6-iodo-4-oxo-1,4-dihydroquinazolin-3(2H)-yl}-4-(prop-2-en-1-yloxy)benzamide typically involves multiple steps:

    Formation of the Quinazolinone Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the quinazolinone ring.

    Functionalization: Introduction of the hydroxy, iodo, and prop-2-en-1-yl groups is achieved through selective reactions such as halogenation, hydroxylation, and alkylation.

    Coupling Reactions: The final step involves coupling the functionalized quinazolinone with 4-(prop-2-en-1-yloxy)benzamide using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

N-{2-[2-hydroxy-3-(prop-2-en-1-yl)phenyl]-6-iodo-4-oxo-1,4-dihydroquinazolin-3(2H)-yl}-4-(prop-2-en-1-yloxy)benzamide can undergo various chemical reactions:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC or KMnO4.

    Reduction: The iodo group can be reduced to a hydrogen atom using reducing agents like Pd/C and H2.

    Substitution: The iodo group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC, KMnO4, or Jones reagent.

    Reduction: Pd/C with H2, or NaBH4.

    Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.

Major Products

    Oxidation: Formation of a quinazolinone derivative with a carbonyl group.

    Reduction: Formation of a deiodinated quinazolinone derivative.

    Substitution: Formation of various substituted quinazolinone derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-{2-[2-hydroxy-3-(prop-2-en-1-yl)phenyl]-6-iodo-4-oxo-1,4-dihydroquinazolin-3(2H)-yl}-4-(prop-2-en-1-yloxy)benzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may interact with enzymes, receptors, or DNA, leading to modulation of their activity.

    Pathways Involved: The compound could affect signaling pathways related to cell proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds with similar quinazolinone cores but different functional groups.

    Iodo-Substituted Compounds: Compounds with iodo groups that exhibit similar reactivity.

    Hydroxy-Substituted Compounds: Compounds with hydroxy groups that can undergo similar oxidation reactions.

Uniqueness

N-{2-[2-hydroxy-3-(prop-2-en-1-yl)phenyl]-6-iodo-4-oxo-1,4-dihydroquinazolin-3(2H)-yl}-4-(prop-2-en-1-yloxy)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C27H24IN3O4

Molecular Weight

581.4 g/mol

IUPAC Name

N-[2-(2-hydroxy-3-prop-2-enylphenyl)-6-iodo-4-oxo-1,2-dihydroquinazolin-3-yl]-4-prop-2-enoxybenzamide

InChI

InChI=1S/C27H24IN3O4/c1-3-6-17-7-5-8-21(24(17)32)25-29-23-14-11-19(28)16-22(23)27(34)31(25)30-26(33)18-9-12-20(13-10-18)35-15-4-2/h3-5,7-14,16,25,29,32H,1-2,6,15H2,(H,30,33)

InChI Key

PCXOXORMIDDTKK-UHFFFAOYSA-N

Canonical SMILES

C=CCC1=C(C(=CC=C1)C2NC3=C(C=C(C=C3)I)C(=O)N2NC(=O)C4=CC=C(C=C4)OCC=C)O

Origin of Product

United States

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